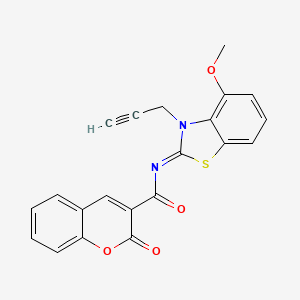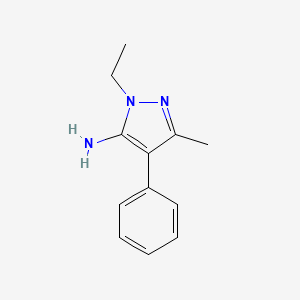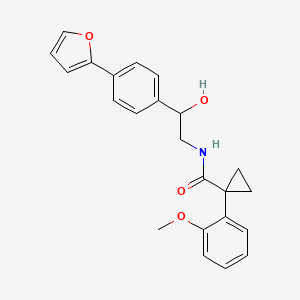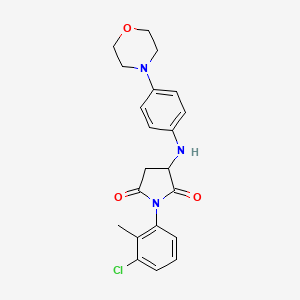
1-(3-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, commonly known as CMPD-1, is a pyrrolidine compound that has attracted significant attention in scientific research due to its potential therapeutic applications. CMPD-1 is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with morpholine and pyrrolidine moieties have been synthesized and characterized for their chemical structures and properties. For example, Co(III) complexes with salophen and morpholine or pyrrolidine have been synthesized, demonstrating the utility of these heterocycles in coordinating with metal centers for potential catalytic or material science applications (Amirnasr et al., 2001). Similarly, derivatives of dihydropyrimidine-2,4(1H,3H)-dione have been synthesized and characterized, indicating a methodological interest in exploring the reactivity and functionalization of cyclic amides for diverse chemical syntheses (Udayakumar et al., 2017).
Photoluminescent Materials
Research into photoluminescent materials has included the synthesis of conjugated polymers incorporating pyrrolidine diones, which suggests the potential of such compounds in the development of novel materials for electronic applications due to their optical properties (Beyerlein & Tieke, 2000).
Biological Activity
The chemical scaffolds related to pyrrolidine diones have been explored for their biological activities. For instance, Mannich bases derived from pyrrolidine diones have been synthesized and evaluated for their anticonvulsant properties, underscoring the relevance of such compounds in medicinal chemistry and drug design (Kamiński et al., 2013). Additionally, pyridine derivatives, including those with morpholine substituents, have been studied for their insecticidal activities, indicating the broad spectrum of bioactivity associated with these molecular frameworks (Bakhite et al., 2014).
Heterocyclic Compound Synthesis
The utility of morpholine and pyrrolidine in the synthesis of heterocyclic compounds has been demonstrated, with various reactions leading to the formation of complex heterocyclic structures. This highlights the versatility of these moieties in organic synthesis, enabling the construction of compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (Nejadshafiee et al., 2013).
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-14-17(22)3-2-4-19(14)25-20(26)13-18(21(25)27)23-15-5-7-16(8-6-15)24-9-11-28-12-10-24/h2-8,18,23H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCNTCRCGVWTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

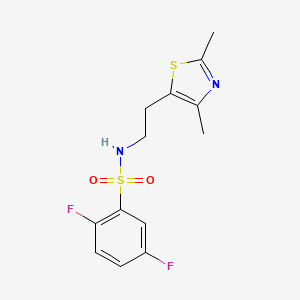

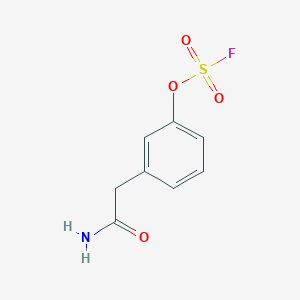
![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2740721.png)
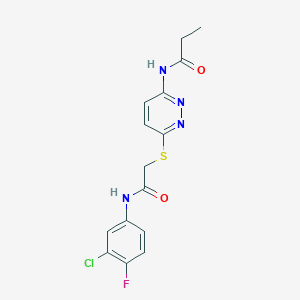
![2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B2740723.png)
![6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2740724.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2740725.png)
![tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate](/img/structure/B2740726.png)
![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)
![8-{[(1E)-2-(4-bromophenyl)-1-azavinyl]amino}-3-methyl-7-propyl-1,3,7-trihydrop urine-2,6-dione](/img/no-structure.png)
